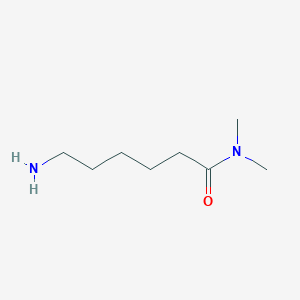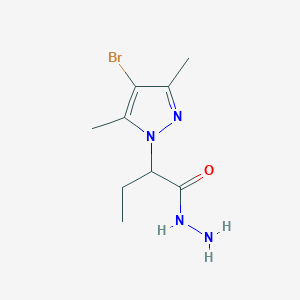
N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide, also known as DPA-714, is a novel radioligand used in positron emission tomography (PET) imaging for the visualization of translocator protein (TSPO) expression in the brain. TSPO is a mitochondrial protein that plays a crucial role in neuroinflammation and is upregulated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The synthesis, mechanism of action, and physiological effects of DPA-714 have been extensively studied, making it a promising tool for scientific research.
作用机制
N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide binds to TSPO, a mitochondrial protein that is upregulated in response to neuroinflammation. TSPO is involved in the transport of cholesterol across the mitochondrial membrane and plays a crucial role in the regulation of mitochondrial function. The binding of N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide to TSPO allows for the visualization of TSPO expression in the brain, providing valuable information about the extent and location of neuroinflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is a selective ligand for TSPO and has no known affinity for other receptors in the brain. PET imaging with N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is safe and well-tolerated, with no reported adverse effects. The biochemical and physiological effects of N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide are primarily related to its binding to TSPO and the visualization of TSPO expression in the brain.
实验室实验的优点和局限性
N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is a useful tool for scientific research, particularly in the field of neurology. Its primary advantage is its ability to visualize TSPO expression in the brain, providing valuable information about the extent and location of neuroinflammation. Additionally, N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is readily available and can be synthesized on a large scale. However, N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide has some limitations. Its binding to TSPO is not specific to any particular neurological disorder, making it less useful for the diagnosis of specific diseases. Additionally, PET imaging with N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is expensive and requires specialized equipment, limiting its accessibility for some researchers.
未来方向
There are several future directions for the use of N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide in scientific research. One potential application is the study of TSPO expression in other organs, such as the liver and lungs. Additionally, N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide could be used to study the role of TSPO in other neurological disorders, such as traumatic brain injury and epilepsy. Finally, the development of new TSPO ligands with higher affinity and specificity could improve the accuracy and usefulness of PET imaging with N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide.
合成方法
The synthesis of N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide involves the reaction of 2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetic acid with 3,5-dimethoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product. The synthesis of N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is relatively straightforward and can be performed on a large scale, making it readily available for scientific research.
科学研究应用
N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is primarily used in PET imaging to visualize TSPO expression in the brain. TSPO expression is upregulated in various neurological disorders, making it a promising biomarker for the diagnosis and monitoring of these diseases. PET imaging with N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide has been shown to be a useful tool in the diagnosis and monitoring of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide can be used to study the role of TSPO in neuroinflammation and the development of neurological disorders.
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-25-14-9-13(10-15(11-14)26-2)21-18(24)12-27-19-7-6-17(22-23-19)16-5-3-4-8-20-16/h3-11H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBPSZYWVMRQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-chloro-4-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2422418.png)

![1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2422420.png)
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2422421.png)

![N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2422424.png)

![Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B2422427.png)


![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride](/img/structure/B2422437.png)

![[2-(2-Phenylethyl)pyrimidin-4-yl]methanol](/img/structure/B2422439.png)